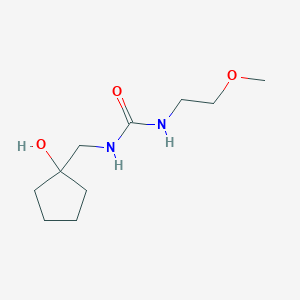![molecular formula C12H15NO3 B2422689 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid CAS No. 33684-13-8](/img/structure/B2422689.png)
4-[Ethyl(phenyl)amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[Ethyl(phenyl)amino]-4-oxobutanoic acid” is a biochemical used for proteomics research . Its molecular formula is C12H15NO3, and it has a molecular weight of 221.25 .
Synthesis Analysis
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .Molecular Structure Analysis
The molecular structure of “4-[Ethyl(phenyl)amino]-4-oxobutanoic acid” was confirmed by its physicochemical properties .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis and Structural Analysis
4-[Ethyl(phenyl)amino]-4-oxobutanoic acid, as a structural analog to the paramagnetic amino acid TOAC, has potential applications in the synthesis of peptides and analyzing their structures. TOAC, known for its rigid cyclic structure, is valuable in studying peptide backbone dynamics and secondary structures using various spectroscopic techniques like EPR, NMR, and FT-IR. Such studies have been critical in understanding peptide interactions with membranes, proteins, and nucleic acids, suggesting that similar applications might be explored with 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid (Schreier et al., 2012).
Neuroprotective and Antioxidant Activities
Ethyl ferulate, a phenylpropanoid structurally related to 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid, has been recognized for its neuroprotective and antioxidant activities. The substance has seen interest in nutraceutical and pharmaceutical industries for its potential therapeutic applications, suggesting that compounds like 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid may have similar utilities (Cunha et al., 2019).
Drug and Chemical Degradation
Studies on the degradation pathways of various chemicals and drugs, like acetaminophen, through advanced oxidation processes (AOPs) have underscored the importance of understanding the reactive sites in molecular structures. The findings from these studies are crucial for enhancing degradation processes in environmental and pharmaceutical contexts, suggesting a potential area of application for 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid in understanding and improving its degradation behavior (Qutob et al., 2022).
Pharmacological Effects of Phenolic Compounds
4-[Ethyl(phenyl)amino]-4-oxobutanoic acid, as a derivative of phenolic compounds, may share similar pharmacological effects. Phenolic compounds like chlorogenic acid and cinnamic acid derivatives have been studied for their diverse biological and pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. This suggests that 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid could be explored for its potential pharmacological impacts (Naveed et al., 2018), (De et al., 2011).
Protein Folding and Cellular Homeostasis
Compounds like 4-phenylbutyric acid, sharing structural similarities with 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid, are used in managing cellular stress and protein misfolding. The role of such compounds in maintaining proteostasis and alleviating endoplasmic reticulum stress could point to potential biomedical applications for 4-[Ethyl(phenyl)amino]-4-oxobutanoic acid in therapeutic interventions for diseases characterized by protein misfolding (Kolb et al., 2015).
Zukünftige Richtungen
There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . This suggests that “4-[Ethyl(phenyl)amino]-4-oxobutanoic acid” and similar compounds may have potential future applications in the pharmaceutical industry.
Relevant Papers The relevant papers retrieved suggest that there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .
Wirkmechanismus
- It’s essential to note that this compound contains an indole scaffold, which is a common feature in many biologically active molecules . Indole derivatives have diverse activities, including antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.
Target of Action
Its indole scaffold provides a valuable starting point for drug discovery and development . Keep in mind that this information is based on existing knowledge, and ongoing studies may reveal additional insights. 🌟🔬🧪
Eigenschaften
IUPAC Name |
4-(N-ethylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-13(10-6-4-3-5-7-10)11(14)8-9-12(15)16/h3-7H,2,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOJMCOUCPCJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(4-Bromophenyl)iminomethyl]-2-methoxyphenyl] phenyl carbonate](/img/structure/B2422607.png)

![5-methyl-7,8-dihydro-6H-cyclopenta[e][1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2422611.png)

![4-[6-[(4-Chlorophenyl)methylsulfanylmethyl]-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B2422614.png)

![8-bromo-3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2422618.png)

![{3-[2-(3-Bromophenyl)benzimidazolyl]propoxy}benzene](/img/structure/B2422622.png)
![4-(4-(benzyloxy)phenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2422623.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinolin-2-yl)methanone](/img/structure/B2422624.png)


![1-(3,4-dimethoxyphenyl)-N-(2,3-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2422628.png)